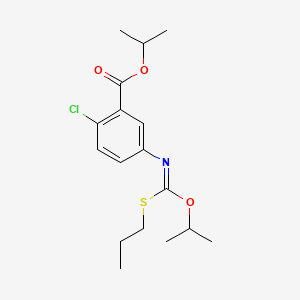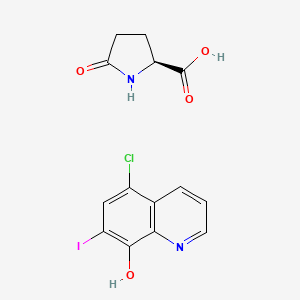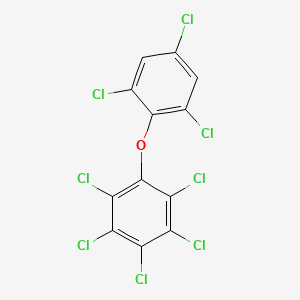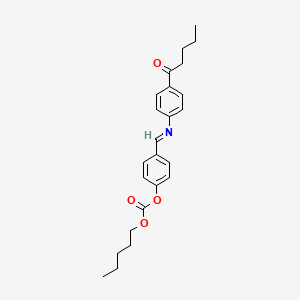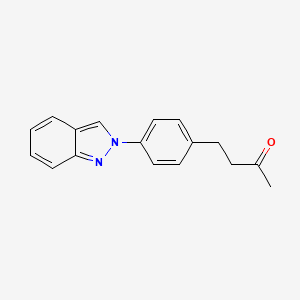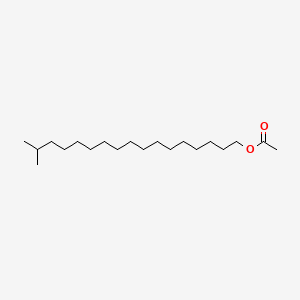
Isostearyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isostearyl acetate is an ester derived from isostearyl alcohol and acetic acid. It is commonly used in the cosmetic industry as an emollient, providing a smooth and silky feel to the skin. This compound is known for its excellent spreading properties and is often included in formulations for skincare products, hair conditioners, and makeup.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isostearyl acetate is synthesized through the esterification reaction between isostearyl alcohol and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to speed up the process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is maintained at an elevated temperature to facilitate the esterification. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Isostearyl acetate, like other esters, can undergo hydrolysis, transesterification, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isostearyl alcohol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: this compound can be reduced to isostearyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: Isostearyl alcohol and acetic acid.
Transesterification: A different ester and the original alcohol.
Reduction: Isostearyl alcohol.
Aplicaciones Científicas De Investigación
Isostearyl acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the cosmetic industry, where it is valued for its emollient properties. It helps to improve the texture and spreadability of skincare products, making them more appealing to consumers.
In addition to its cosmetic applications, this compound is also used in the formulation of pharmaceuticals, where it acts as a solubilizer and penetration enhancer. This makes it useful in the delivery of active ingredients through the skin.
Mecanismo De Acción
Isostearyl acetate is often compared to other esters used in cosmetics, such as isopropyl myristate and cetyl acetate. While all these compounds serve as emollients, this compound is unique in its ability to provide a lightweight, non-greasy feel. This makes it particularly suitable for use in products designed for oily or combination skin types.
Comparación Con Compuestos Similares
Isopropyl Myristate: Known for its excellent spreading properties and used in a wide range of cosmetic products.
Cetyl Acetate: Used as an emollient and thickening agent in creams and lotions.
Stearyl Acetate: Provides a rich, creamy texture to formulations and is often used in moisturizing products.
Isostearyl acetate stands out due to its balance of emollient properties and lightweight feel, making it a versatile ingredient in various cosmetic and pharmaceutical formulations.
Propiedades
Número CAS |
1026979-42-9 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
16-methylheptadecyl acetate |
InChI |
InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-20(3)21/h19H,4-18H2,1-3H3 |
Clave InChI |
RYQOWILSTBHYCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)

